Bienvenue dans la boutique en ligne BenchChem!

diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine

Tankyrase inhibition Wnt signaling Triazolopyridazine SAR

This 6-methyl-8-(diethylaminoethoxy)-triazolopyridazine occupies unique chemical space distinct from 8-carbamate/phenolic analogs. With MW 249 Da, cLogP 0.9, and zero H-bond donors, it is CNS-favorable and suited for TNKS-1/2, c-Met, or PIM kinase screening. The basic tertiary amine enables salt formation and further elaboration via N-alkylation, reductive amination, or amide coupling. Use as a control compound in SAR studies to decouple ionization state, H-bonding capacity, and side-chain vector effects. Secure your batch for reproducible profiling.

Molecular Formula C12H19N5O
Molecular Weight 249.318
CAS No. 2034509-78-7
Cat. No. B2928489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namediethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine
CAS2034509-78-7
Molecular FormulaC12H19N5O
Molecular Weight249.318
Structural Identifiers
SMILESCCN(CC)CCOC1=CC(=NN2C1=NN=C2)C
InChIInChI=1S/C12H19N5O/c1-4-16(5-2)6-7-18-11-8-10(3)15-17-9-13-14-12(11)17/h8-9H,4-7H2,1-3H3
InChIKeyJCOFPBHCVSUWTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine (CAS 2034509-78-7): Core Scaffold & Procurement Identity


Diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine (CAS 2034509-78-7) is a synthetic small-molecule heterocycle built on the 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine scaffold, featuring an 8-position ether-linked diethylaminoethyl side chain [1]. The compound has a molecular formula of C₁₂H₁₉N₅O, a molecular weight of 249.31 g/mol, a computed XLogP3-AA of 0.9, zero hydrogen bond donors, five hydrogen bond acceptors, and six rotatable bonds [1]. It belongs to the 6,8-disubstituted triazolo[4,3-b]pyridazine chemical class that has been explored for tankyrase (TNKS) inhibition, anticonvulsant activity, and kinase targeting [2][3][4].

Why Generic Substitution Fails for Diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine (CAS 2034509-78-7)


Within the triazolo[4,3-b]pyridazine class, small structural modifications at the 6- and 8-positions produce divergent biological profiles that preclude simple interchange. The 8-aminoethylphenol analog (compound 12) achieves low-nanomolar tankyrase-2 inhibition via NAD-isostere binding in the nicotinamide pocket [1]; 6-alkoxy derivatives exhibit anticonvulsant activity with protective indices exceeding 20 in maximal electroshock models [2]; and 8-carbamate-substituted variants (e.g., bromosporine) function as broad-spectrum kinase/bromodomain probes [3]. The target compound, bearing a basic diethylaminoethoxy side chain at the 8-position and a methyl group at the 6-position, occupies a distinct physicochemical and pharmacophoric space—its computed logP of 0.9 and tertiary amine pKa predict ionization states, solubility, and permeability profiles fundamentally different from phenol-, ketone-, or carbamate-bearing analogs [4]. Substituting a related triazolopyridazine without verifying target-specific performance therefore risks introducing uncharacterized potency shifts, altered selectivity, and unforeseen ADME liabilities.

Product-Specific Quantitative Differentiation Evidence for Diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine (CAS 2034509-78-7)


Structural Differentiation from the 8-Amino Tankyrase Inhibitor Lead Series

The target compound replaces the 8-aminoethylphenol group of the lead tankyrase inhibitor compound 12 (IC₅₀ TNKS-2: nanomolar range) with an 8-O-(CH₂)₂N(Et)₂ side chain [1]. This substitution eliminates the phenolic hydrogen bond donor, converts a secondary amine linker to an ether, and introduces a basic tertiary amine. In the co-crystal structure of compound 12 with TNKS-2 (PDB 4M7B), the phenol -OH forms a critical hydrogen bond network in the nicotinamide subsite [1][2]. The target compound's ether linkage and terminal diethylamine cannot replicate this interaction, predicting a fundamentally altered TNKS binding mode and potency.

Tankyrase inhibition Wnt signaling Triazolopyridazine SAR

Physicochemical Differentiation from the 8-Phenylethanone Analog

The 8-phenylethanone analog (CAS 2034509-87-8; 2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)-1-phenylethan-1-one) replaces the diethylaminoethoxy chain with a 2-oxo-2-phenylethoxy group, introducing a ketone carbonyl and a phenyl ring . The target compound's tertiary amine confers pH-dependent aqueous solubility (protonated below pH ~9) and the potential for salt formation, whereas the phenylethanone analog is neutral across physiological pH ranges and lacks an ionizable center. Computed XLogP3 for the target is 0.9; the phenylethanone analog is predicted to be significantly more lipophilic (estimated XLogP3 >2.0) [1].

Physicochemical profiling Solubility Permeability

Substitution Pattern Differentiation from 6-Alkoxy Anticonvulsant Derivatives

The 6-alkoxy-[1,2,4]triazolo[4,3-b]pyridazine series reported by Guan et al. achieves anticonvulsant ED₅₀ values as low as 17.3 mg/kg (compound 2r) with protective indices up to 22.0 in the MES test [1]. In those derivatives, the alkoxy group resides at the 6-position while the 8-position is unsubstituted or bears different functionality. The target compound reverses this pattern: a methyl group occupies the 6-position, while the alkoxy (ether) functionality is at the 8-position. This positional isomerism redirects the vector of the flexible side chain and alters the electronic distribution of the heterocyclic core, which can shift pharmacological activity profiles [1][2].

Anticonvulsant Maximal electroshock Protective index

Physicochemical Property Differentiation vs. Bromosporine and Kinase Probe Analogs

Bromosporine (CAS 1619994-69-2), a triazolo[4,3-b]pyridazine-based pan-bromodomain inhibitor, bears an 8-ethyl carbamate and a 6-aryl substituent, yielding a molecular weight of ~470 Da and a highly functionalized structure [1]. The target compound, at 249.31 Da, is approximately 47% smaller and possesses only five heteroatom hydrogen bond acceptors and zero donors, placing it in favorable fragment-like or lead-like chemical space (Rule of Three compliant for fragment-based screening) [2]. This property profile supports its use as a core scaffold for fragment growing or as a low-molecular-weight comparator in library design.

Kinase probe Bromodomain inhibitor Physicochemical diversity

Best-Fit Research & Industrial Application Scenarios for Diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine (CAS 2034509-78-7)


Fragment-Based Lead Discovery for PARP/Tankyrase or Kinase Targets

With a molecular weight of 249 Da, zero H-bond donors, and a computed logP of 0.9 [1], this compound occupies a favorable fragment-like chemical space for screening against the PARP superfamily (including TNKS-1/2) or kinases such as c-Met and PIM, where the triazolo[4,3-b]pyridazine scaffold has validated binding [2][3][4]. Its 8-position diethylaminoethoxy side chain provides a solubilizing basic handle amenable to salt formation and further chemical elaboration via N-alkylation, reductive amination, or amide coupling.

Physicochemical Comparator for Triazolopyridazine SAR Libraries

The compound's combination of a basic tertiary amine, an ether linker, and a methyl-substituted heterocyclic core distinguishes it from both the neutral 8-carbamate/phenolic analogs and the 6-alkoxy anticonvulsant series [2][5]. It can serve as a control compound in systematic SAR studies designed to decouple the contributions of ionization state, H-bonding capacity, and side-chain vector to target binding or cellular activity.

CNS-Penetrant Probe Design Starting Point

The established anticonvulsant activity of 6-alkoxy-triazolopyridazines (ED₅₀ 17.3 mg/kg, protective index 22.0) [5] demonstrates the scaffold's ability to cross the blood-brain barrier. The target compound's low molecular weight, moderate lipophilicity (XLogP3 0.9), and basic amine—features associated with CNS drug-likeness—position it as a candidate for further optimization in neuroscience programs.

Diversity-Oriented Synthesis and Library Construction

The 8-position ether-linked diethylaminoethyl group contains a secondary amine (following deprotection or direct use) that can participate in parallel synthesis reactions. Combined with the potential for further functionalization at the 3-position of the triazole ring [2][3][4], this compound is well-suited as a diversification point for generating medium-sized, lead-like compound libraries for high-throughput screening.

Quote Request

Request a Quote for diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.